3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole
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Overview
Description
3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the methoxyphenyl, methyl, and methylsulfinyl groups in the structure of this compound contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole typically involves the reaction of 4-methoxyphenylhydrazine with appropriate precursors under controlled conditions. One common method involves the cyclization of 4-methoxyphenylhydrazine with methyl isothiocyanate, followed by oxidation to introduce the methylsulfinyl group. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline:
Uniqueness
3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
116850-68-1 |
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Molecular Formula |
C11H13N3O2S |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-5-methylsulfinyl-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3O2S/c1-14-10(12-13-11(14)17(3)15)8-4-6-9(16-2)7-5-8/h4-7H,1-3H3 |
InChI Key |
HIKKEGKGIDBBOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1S(=O)C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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